Icmt-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

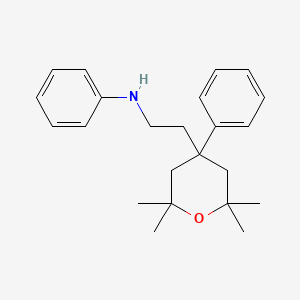

Molecular Formula |

C23H31NO |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

N-[2-(2,2,6,6-tetramethyl-4-phenyloxan-4-yl)ethyl]aniline |

InChI |

InChI=1S/C23H31NO/c1-21(2)17-23(18-22(3,4)25-21,19-11-7-5-8-12-19)15-16-24-20-13-9-6-10-14-20/h5-14,24H,15-18H2,1-4H3 |

InChI Key |

ZLFMQBZRZIATAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)(CCNC2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Icmt-IN-7: A Deep Dive into its Mechanism of Action in Ras Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Icmt-IN-7, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). The focus is on its role in disrupting the signaling cascade of Ras, a family of small GTPases that are frequently mutated in human cancers. This document details the molecular interactions, cellular consequences, and the experimental basis for understanding this compound's therapeutic potential.

The Ras Signaling Pathway and Post-Translational Modifications

Ras proteins are critical regulators of cellular growth, differentiation, and survival.[1] Their proper function and localization to the inner leaflet of the plasma membrane are contingent upon a series of post-translational modifications occurring at their C-terminal CaaX motif.[1][2] This process involves three sequential enzymatic steps:

-

Farnesylation: A 15-carbon farnesyl lipid group is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase).[2][3] This step is crucial for the initial membrane association.[4]

-

Endoproteolysis: The "-aaX" tripeptide is cleaved from the C-terminus by Ras-converting enzyme 1 (RCE1).[2][3]

-

Carboxylmethylation: The newly exposed farnesylcysteine is methylated by Isoprenylcysteine carboxyl methyltransferase (ICMT), using S-adenosylmethionine (SAM) as the methyl donor.[3][5][6]

These modifications, particularly farnesylation and carboxylmethylation, increase the hydrophobicity of the Ras C-terminus, which is essential for its stable membrane anchoring and subsequent participation in signaling cascades.[1] Mutant Ras isoforms are implicated in approximately one-third of all human cancers, making the enzymes in this pathway attractive targets for therapeutic intervention.[3]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the final and unique enzyme in the Ras processing pathway, ICMT.[7]

Direct Inhibition of ICMT: The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ICMT.[7] By blocking ICMT, the inhibitor prevents the transfer of a methyl group to the farnesylated cysteine of Ras and other CaaX proteins. This results in the accumulation of unmethylated, farnesylated proteins.

Consequences of ICMT Inhibition:

-

Impaired Membrane Localization: Carboxylmethylation is critical for the proper trafficking and stable association of Ras proteins with the plasma membrane.[2][5][6] Inhibition of ICMT by this compound leads to the mislocalization of Ras proteins, sequestering them away from the plasma membrane where they would typically engage with downstream effectors.[5][8]

-

Disruption of Downstream Signaling: By preventing Ras from reaching its primary site of action, this compound effectively attenuates Ras-mediated downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. This disruption is central to its anti-proliferative effects.[8]

-

Isoform-Specific Effects: The four major Ras isoforms (HRAS, NRAS, KRAS4A, and KRAS4B) exhibit differential requirements for ICMT-mediated methylation. NRAS, in particular, uniquely requires carboxylmethylation for its delivery to the plasma membrane, making it highly sensitive to ICMT inhibition.[2]

-

Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of multiple cancer cell lines, especially those expressing K-Ras and N-Ras mutations.[7] The inactivation of ICMT has been demonstrated to inhibit oncogenic transformation induced by both K-Ras and B-Raf.[4][6]

Below is a diagram illustrating the Ras post-translational modification pathway and the point of intervention for this compound.

Caption: Ras processing pathway and this compound inhibition.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cellular assays.

Table 1: In Vitro Enzymatic Inhibition

This table summarizes the direct inhibitory activity of this compound against the ICMT enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 (µM) | Assay Description |

| This compound | ICMT | 0.015 | Measurement of ICMT enzymatic activity in vitro.[7] |

Table 2: Cellular Anti-Proliferative Activity

This table presents the growth inhibition (GI50) values of this compound against human cancer cell lines. The GI50 is the concentration of the compound that causes a 50% reduction in cell proliferation.

| Cell Line | Cancer Type | Expressed Oncogene | GI50 (µM) | Assay Description |

| CCRF-CEM | Leukemia | K-Ras | 3 | Cytotoxicity assessed as growth inhibition after 7 days of treatment using a luminescence-based ATPlite assay.[7] |

| DU-145 | Prostate Cancer | - | 76 | Cytotoxicity assessed as growth inhibition after 7 days of treatment using a luminescence-based ATPlite assay.[7] |

Experimental Protocols

The following protocols are representative of the methods used to characterize ICMT inhibitors like this compound.

Protocol 1: In Vitro ICMT Activity Assay

This assay quantifies the enzymatic activity of ICMT and is used to determine the IC50 of inhibitors.

Objective: To measure the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to a farnesylated substrate.

Materials:

-

Recombinant ICMT enzyme

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or farnesylated Ras protein

-

Assay Buffer (e.g., HEPES, pH 7.5, containing MgCl₂)

-

This compound or other test compounds

-

Scintillation fluid and counter

Methodology:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT, and the farnesylated substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction (e.g., by adding a strong acid or spotting onto filter paper).

-

Quantify the amount of radiolabeled methyl group incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percent inhibition against the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Proliferation (GI50) Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

-

Cancer cell lines (e.g., HCT-116, CCRF-CEM)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., ATPlite, CellTiter-Glo®, MTT, or CCK-8)

-

Luminometer or spectrophotometer

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium and add the medium containing different concentrations of this compound (and a vehicle control).

-

Incubate the plates for a specified duration (e.g., 72 hours to 7 days).[7]

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using an appropriate plate reader.

-

Normalize the data to the vehicle-treated control cells to calculate the percentage of growth inhibition.

-

Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the GI50 value.

Experimental and Logical Workflow

The evaluation of a targeted inhibitor like this compound follows a logical progression from enzymatic activity to cellular effects.

Caption: Workflow for evaluating an ICMT inhibitor.

Conclusion

This compound represents a targeted approach to inhibiting the oncogenic activity of Ras proteins. Its mechanism of action is centered on the specific inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT), the final enzyme in the Ras post-translational modification cascade. By preventing Ras carboxylmethylation, this compound disrupts the proper membrane localization and signaling functions of Ras, leading to potent anti-proliferative effects in cancer cells harboring Ras mutations. The data and protocols presented herein provide a foundational understanding for researchers and drug developers working to advance ICMT inhibitors as a novel class of anti-cancer therapeutics.

References

- 1. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 5. Inactivating Icmt ameliorates K-RAS-induced myeloproliferative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprenylcysteine Carboxyl Methyltransferase: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that plays a pivotal role in the post-translational modification of a significant class of proteins known as CAAX proteins. This guide provides an in-depth exploration of ICMT's structure, function, and its emerging role as a therapeutic target, particularly in oncology.

Introduction to ICMT

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a unique S-adenosyl-L-methionine (SAM)-dependent methyltransferase located in the endoplasmic reticulum.[1] It catalyzes the final step in the maturation of proteins that terminate in a CaaX motif, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be one of several amino acids.[1][2] This family of proteins, numbering around 300 in humans, includes critical signaling molecules such as the Ras superfamily of small GTPases, most Rho GTPases, G protein γ subunits, and nuclear lamins.[1][2][3] The methylation conferred by ICMT is crucial for the proper subcellular localization and biological activity of these proteins.[1][2][4] Consequently, ICMT has garnered significant interest as a potential target for therapeutic intervention in diseases driven by aberrant CAAX protein function, most notably Ras-driven cancers.[1][3]

Molecular Function and Biological Significance

The maturation of CAAX proteins is a sequential, three-step process that facilitates their association with cellular membranes:

-

Isoprenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CAAX motif.[1][3]

-

Endoproteolysis: The terminal three amino acids (-aaX) are cleaved by a specific protease.[1][2]

-

Carboxyl Methylation: ICMT catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the newly exposed carboxyl group of the isoprenylated cysteine.[1]

This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus.[5] This modification is critical for the proper trafficking and membrane anchoring of proteins like Ras.[1][5] Without this methylation, K-Ras, for instance, is mislocalized from the plasma membrane, leading to a reduction in its ability to regulate cell growth and proliferation.[5] Beyond Ras signaling, ICMT activity also impacts cell adhesion and migration by modulating the function of other prenylated proteins like RhoA and Rac1.[6]

Structural Biology and Catalytic Mechanism

ICMT is an integral membrane protein, a feature that distinguishes it from most other SAM-dependent methyltransferases.[1] The crystal structure of a eukaryotic ICMT reveals an architecture with eight transmembrane α-helices that reside almost entirely within the endoplasmic reticulum membrane.[7]

The enzyme's active site is uniquely positioned to accommodate two chemically distinct molecules: the hydrophilic methyl donor, SAM, and the lipophilic isoprenylated protein substrate.[1] The active site spans both cytosolic and membrane-exposed regions, suggesting separate entry routes for the two substrates.[8] A tunnel-like structure links the reactive methyl group of SAM, which binds in a pocket enclosed within a conserved C-terminal catalytic subdomain, to the inner membrane where the prenyl lipid substrate gains access.[4]

Kinetic analyses suggest an ordered enzymatic reaction:

-

S-adenosyl-L-methionine (AdoMet) binds first.[5]

-

The isoprenylcysteine substrate then binds.[5]

-

The methylated isoprenylcysteine product is released.[5]

-

Finally, S-adenosyl-L-homocysteine (AdoHcy), the demethylated form of SAM, is released.[5]

This AdoHcy product can act as a feedback inhibitor of ICMT.[7][9]

Signaling Pathways and Cellular Roles

ICMT is a key modulator of numerous signaling pathways critical for cellular homeostasis. Its most well-studied role is in the regulation of the Ras signaling cascade, which is central to cell proliferation, differentiation, and survival.

In addition to the Ras pathway, ICMT is implicated in inflammatory responses. ICMT and Ras expression are significantly increased in macrophages upon activation by Toll-like receptor (TLR) ligands.[10] Inhibition of ICMT can affect the activation of key inflammatory mediators like MAPKs, suggesting a role for ICMT in regulating inflammatory signaling.[10]

ICMT as a Therapeutic Target

The critical role of ICMT in activating oncogenic Ras proteins makes it an attractive target for cancer therapy.[1] Mutations in Ras are present in a large percentage of human cancers, and direct inhibition of Ras has proven challenging.[3] Targeting the enzymes responsible for its post-translational modification, such as ICMT, offers an alternative strategy.[9] Unlike farnesyltransferase inhibitors, which can be circumvented by alternative prenylation (geranylgeranylation), ICMT acts on both farnesylated and geranylgeranylated proteins.[9] This suggests that ICMT inhibitors could be more effective at blocking the function of all Ras isoforms.[9] Studies have shown that ICMT inhibition leads to Ras mislocalization, disrupts downstream signaling, and can induce autophagic cell death in cancer cells.[11] Furthermore, ICMT expression has been linked to tumor aggressiveness, and its levels are influenced by the tumor suppressor p53.[12]

Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase

Several classes of ICMT inhibitors have been developed, each with a distinct mechanism of action.

| Inhibitor Class | Example(s) | Mechanism of Action | Reported Potency (IC50 / Ki) |

| SAM Analogs / By-products | S-adenosyl-L-homocysteine (AdoHcy) | Product inhibition; competes with SAM. Lacks specificity for ICMT. | - |

| Isoprenylcysteine Analogs | N-acetyl-S-farnesyl-L-cysteine (AFC) | Competitive substrate mimics that bind to the isoprenoid binding site. | AFC is a substrate, not purely an inhibitor.[9] |

| Compound 3 (Farnesol analog) | Competitive inhibitor of yeast Icmt. | Ki = 17.1 ± 1.7 µM (yeast)[13] | |

| Small Molecule Inhibitors | Cysmethynil | Indole-based inhibitor; competitive with the isoprenylated substrate, non-competitive with SAM.[9] | - |

| Salirasib | A farnesylcysteine mimetic that acts as a partial inhibitor. | - |

Experimental Protocols

In Vitro ICMT Activity Assay (Vapor Diffusion Method)

This protocol outlines a common method for measuring ICMT activity in vitro using a radiolabeled methyl donor.

Methodology:

-

Preparation of ICMT Source:

-

Isolate endoplasmic reticulum (ER) membrane fractions from cultured cells or tissues known to express ICMT. This is typically done through differential centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5).

-

In a microcentrifuge tube, combine the reaction buffer with the isoprenoid substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC), to a final concentration of ~20 µM.

-

Add the radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), to a final concentration of ~1 µM.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a specific amount of the ER membrane preparation (e.g., 20-50 µg of protein) to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination and Product Quantification:

-

Stop the reaction by adding a termination solution (e.g., 1M HCl in 6% SDS). The acidic conditions hydrolyze the ester linkage of the methylated product, releasing volatile [³H]-methanol.

-

Spot the entire reaction mixture onto a filter paper and place it inside a scintillation vial containing a suitable scintillation fluid.

-

Seal the vial and allow it to equilibrate for several hours (or overnight) at room temperature. During this time, the volatile [³H]-methanol diffuses from the filter paper into the scintillation fluid.

-

Quantify the amount of [³H]-methanol in the scintillation fluid using a scintillation counter. The measured radioactivity is directly proportional to the ICMT activity.

-

Quantitative Data

Kinetic Parameters of ICMT

The kinetic parameters of ICMT can vary depending on the species and the specific substrate used.

| Enzyme Source | Substrate | Km | Reference |

| Beetle ICMT (purified) | BFC (Biotin-S-farnesyl-L-cysteine) | 1.8 ± 0.3 µM | [8] |

| Beetle ICMT (purified) | AdoMet | 4.3 ± 0.5 µM | [8] |

| Beetle ICMT (in lysate) | BFC (Biotin-S-farnesyl-L-cysteine) | 2.0 ± 0.4 µM | [8] |

| Beetle ICMT (in lysate) | AdoMet | 4.9 ± 0.7 µM | [8] |

| Human ICMT | - | - | - |

| Yeast ICMT (Ste14p) | - | - | - |

Note: Comprehensive kinetic data for human and yeast ICMT were not fully detailed in the provided search results. The table reflects available data.

Conclusion

Isoprenylcysteine carboxyl methyltransferase is a fascinating integral membrane enzyme with a critical function in the maturation of key signaling proteins. Its role in processing oncogenic proteins like Ras has positioned it as a significant target in the development of novel anti-cancer therapeutics. A deeper understanding of its structure, mechanism, and biological roles will continue to fuel the design of potent and specific inhibitors for clinical applications. This guide serves as a foundational resource for professionals engaged in this exciting and rapidly advancing field.

References

- 1. 9 Structure and function of isoprenylcysteine carboxylmethyltransferase (Icmt): A key enzyme in CaaX processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 4. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Icmt-IN-7: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-7 is a potent small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins and other small GTPases. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. All available quantitative data has been summarized, and where accessible, detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising anti-cancer agent.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the processing of proteins containing a C-terminal CaaX motif, including the oncogenic RAS family of proteins (K-Ras, N-Ras, H-Ras). This methylation step is crucial for the proper subcellular localization and subsequent biological activity of these proteins. Inhibition of ICMT has emerged as a promising therapeutic strategy for cancers driven by RAS mutations, as it disrupts RAS trafficking to the plasma membrane, thereby attenuating downstream oncogenic signaling.

This compound was identified as a potent ICMT inhibitor through a medicinal chemistry effort focused on a series of tetrahydropyranyl (THP) derivatives. This guide details the history of its development, from initial discovery to its characterization as a potential anti-cancer therapeutic.

Discovery and Synthesis

The discovery of this compound was reported by Judd WR, et al. in their 2011 publication in the Journal of Medicinal Chemistry. This compound, also referred to as compound 74 in this seminal paper, is a member of a series of methylated tetrahydropyranyl derivatives designed to inhibit ICMT.

Synthesis of this compound

The specific, detailed synthesis protocol for this compound is contained within the primary publication by Judd et al. (2011), which was not publicly accessible at the time of this writing. The following is a generalized synthetic scheme based on the synthesis of related tetrahydropyran derivatives described in similar medicinal chemistry literature.

The synthesis of the tetrahydropyran core is a key step, followed by the introduction of the necessary side chains through standard organic chemistry reactions such as alkylation, amination, and coupling reactions. The final compound would be purified by chromatographic techniques and its structure confirmed by spectroscopic methods (NMR, Mass Spectrometry).

Mechanism of Action

This compound exerts its biological effect through the direct inhibition of the enzymatic activity of ICMT. By binding to ICMT, it prevents the methylation of isoprenylated cysteine residues on CaaX proteins like RAS.

Signaling Pathway

The inhibition of ICMT by this compound disrupts the normal trafficking of RAS proteins to the cell membrane. This mislocalization prevents RAS from engaging with its downstream effectors, thereby inhibiting the activation of pro-proliferative and survival signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds as reported in the literature.

| Compound | ICMT IC50 (µM) |

| This compound (Compound 74) | 0.015[1] |

| Compound 75 | 0.0013[2] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the ICMT enzyme by 50%.

| Cell Line | This compound Growth Inhibition (GI50, µM) |

| HCT-116 (Colon Cancer) | Data not publicly available |

| Other Cancer Cell Lines | 0.3 to >100 |

Note: GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. The broad range suggests varying sensitivity across different cancer cell lines.

Experimental Protocols

The detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature by Judd et al. (2011). As the full text of this article was not publicly available, the following are generalized protocols for the key assays used in the characterization of ICMT inhibitors.

ICMT Enzymatic Assay

This assay is designed to measure the activity of the ICMT enzyme and the inhibitory potential of test compounds.

Protocol:

-

Enzyme Preparation: Recombinant human ICMT is prepared from a suitable expression system (e.g., insect cells or E. coli).

-

Reaction Mixture: The assay is typically performed in a buffer containing the ICMT enzyme, a substrate such as N-acetyl-S-farnesyl-L-cysteine (AFC), and the methyl donor S-adenosyl-L-methionine (SAM), which is radiolabeled (e.g., with ³H).

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a specified period.

-

Quenching: The reaction is stopped, for example, by the addition of a strong acid.

-

Detection: The amount of radiolabeled methyl group transferred to the substrate is quantified, often using a scintillation counter after separation of the methylated product.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.

Protocol (using a tetrazolium-based assay like MTT or MTS):

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of time, typically 48 to 72 hours.

-

Reagent Addition: A tetrazolium salt solution (e.g., MTT or MTS) is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours, during which viable cells metabolize the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the GI50 value is determined.

Ras Localization Assay

This assay is used to visually confirm that ICMT inhibition by this compound leads to the mislocalization of Ras proteins.

Protocol (using immunofluorescence):

-

Cell Culture and Treatment: Cancer cells are grown on coverslips and treated with this compound or a vehicle control.

-

Fixation and Permeabilization: The cells are fixed with a reagent like paraformaldehyde and then permeabilized with a detergent such as Triton X-100.

-

Immunostaining: The cells are incubated with a primary antibody specific for a Ras isoform (e.g., K-Ras or N-Ras), followed by a fluorescently labeled secondary antibody.

-

Counterstaining: The cell nuclei are often stained with a fluorescent DNA-binding dye like DAPI.

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

-

Analysis: The subcellular localization of the Ras protein is observed. In untreated cells, Ras should be predominantly at the plasma membrane, while in this compound-treated cells, an increase in cytoplasmic localization is expected.

Preclinical Development and Future Outlook

The initial discovery and characterization of this compound demonstrated its potential as a tool compound for studying the biological effects of ICMT inhibition and as a lead for the development of anti-cancer drugs. The potent enzymatic inhibition and the ability to inhibit the growth of cancer cell lines provide a strong rationale for further investigation.

As of the latest available information, there is no public record of this compound entering clinical trials. The development of ICMT inhibitors is an active area of research, and it is possible that this compound or its analogs are undergoing further preclinical evaluation, including in vivo efficacy studies in animal models of cancer and pharmacokinetic and toxicological assessments.

The successful development of an ICMT inhibitor like this compound into a clinical candidate would offer a novel therapeutic option for patients with RAS-driven cancers, a patient population for which effective targeted therapies are still urgently needed.

Conclusion

This compound is a potent and selective inhibitor of ICMT that has played a significant role in validating this enzyme as a viable target for cancer therapy. Its discovery has paved the way for further research into the development of ICMT inhibitors with improved drug-like properties. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the field of RAS-targeted cancer therapies.

References

- 1. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Icmt-IN-7: A Technical Guide for its Application as a Chemical Probe in Protein Methylation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icmt-IN-7 is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the post-translational modification of a variety of proteins, including the Ras family of small GTPases. By inhibiting the final step in the CAAX processing pathway, this compound disrupts the proper localization and function of key signaling proteins, making it a valuable tool for studying the role of protein methylation in cellular processes and a potential therapeutic agent in Ras-driven cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of its effects on cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of ICMT with a reported IC50 of 0.015 µM.[1] It has been shown to dose-dependently induce the accumulation of ICMT in the cytoplasm of HCT-116 cells and inhibit the proliferation of various cancer cell lines that harbor K-Ras and N-Ras mutations.[1][2] The inhibition of ICMT prevents the carboxyl methylation of isoprenylcysteine residues on proteins that have undergone farnesylation or geranylgeranylation. This final methylation step is crucial for the proper membrane association and subsequent signaling activity of these proteins.

Mechanism of Action

The activity of many signaling proteins, including the Ras superfamily, is dependent on their localization to cellular membranes. This is achieved through a series of post-translational modifications of a C-terminal "CAAX" motif. The process involves three key enzymatic steps:

-

Isoprenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CAAX motif.

-

Proteolysis: The terminal three amino acids (AAX) are cleaved off.

-

Carboxyl Methylation: The newly exposed carboxyl group of the farnesylated or geranylgeranylated cysteine is methylated by ICMT.

This compound specifically inhibits this final methylation step. The absence of this methylation reduces the hydrophobicity of the C-terminus, leading to improper membrane anchoring and mislocalization of the protein. In the case of Ras proteins, this prevents their association with the plasma membrane, thereby inhibiting their downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related ICMT inhibitors. This data can be used to compare the potency of different compounds and to select appropriate concentrations for in vitro and in vivo experiments.

Table 1: In Vitro Potency of ICMT Inhibitors

| Compound | IC50 (µM) | Assay Type | Reference |

| This compound | 0.015 | Enzymatic | [1] |

| ICMT-IN-1 | 0.0013 | Enzymatic | [2][3] |

| Cysmethynil | 1.0 - 6.5 | Enzymatic | [4] |

| Compound J1-1 | 1.0 | Enzymatic | [4] |

| Amine Derivatives | 0.5 - 2.7 | Enzymatic | [4] |

| Tetrahydrocarboline Derivatives | 0.8 - 10.3 | Enzymatic | [4] |

Table 2: Cellular Activity of ICMT Inhibitors

| Compound | Cell Line(s) | IC50 (µM) | Assay Type | Reference |

| This compound | Cancer cell lines with K-Ras and N-Ras mutations | Not specified | Proliferation | [1] |

| Cysmethynil | MDA-MB-231 | 19.1 - <25 | Cell Viability | [4] |

| Amine Derivatives | Cancer cell lines | 2.9 - 25 | Cell Viability | [4] |

| Tetrahydrocarboline Derivatives | MDA-MB-231, PC3 | 2.01 - 17.4 | Cell Viability | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound. These protocols are based on established methods and can be adapted for specific cell lines and research questions.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., HCT-116, SW620, MiaPaCa-2, A549)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.001 µM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Protein Methylation

This protocol is used to assess the effect of this compound on the methylation status of target proteins like Ras.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-phospho-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

Agar

-

6-well plates

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agar solution in complete culture medium and pour 2 mL into each well of a 6-well plate. Allow it to solidify.

-

Cell Suspension: Prepare a single-cell suspension of your cells of interest.

-

Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in complete culture medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle.

-

Plating: Gently layer 1.5 mL of the cell-agar mixture on top of the solidified bottom agar layer.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the cells twice a week with 100 µL of medium containing the respective concentrations of this compound.

-

Colony Counting: After incubation, stain the colonies with crystal violet and count them using a microscope.

-

Data Analysis: Compare the number and size of colonies in the treated wells to the vehicle control.[2][5][6]

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) or vehicle to the respective groups.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[1]

-

Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its validation as a chemical probe.

References

- 1. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. artscimedia.case.edu [artscimedia.case.edu]

A Technical Guide to the Structural Activity Relationship of Icmt-IN-7 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. By catalyzing the final methylation step of C-terminal CAAX motifs, ICMT facilitates the proper membrane localization and subsequent signaling functions of these proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT an attractive therapeutic target. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Icmt-IN-7, a potent ICMT inhibitor, and its analogs, offering insights for the rational design of novel anticancer agents.

Core Structural Activity Relationship Insights

The development of this compound and its analogs has been centered around a tetrahydropyranyl (THP) scaffold. The SAR studies have revealed several key structural features that govern the inhibitory potency against ICMT.

A pivotal study led to the discovery of a series of THP derivatives as highly potent ICMT inhibitors.[1][2][3][4] this compound (also referred to as compound 74) emerged from these efforts as a nanomolar inhibitor of ICMT.[5] The exploration of SAR around the THP core and its substituents has provided a foundational understanding for optimizing ICMT inhibition.

Key findings from the SAR studies include:

-

Substitution on the Tetrahydropyranyl Ring: Modifications around the THP ring have a significant impact on inhibitory activity. The development from an initial hit compound to more potent analogs like this compound involved strategic substitutions on this core structure.[1][3]

-

Stereochemistry: The stereoisomerism of the substituents on the THP ring is crucial for potent inhibition, though detailed stereochemical SAR data is not extensively elaborated in the provided results.

-

Amide Modifications: In related studies on amide-modified prenylcysteine-based ICMT inhibitors, the nature of the amide substituent was found to influence inhibitory activity.[6][7] This suggests that the groups attached to the core scaffold play a critical role in binding to the enzyme's active site.

Quantitative Analysis of this compound and Analogs

The following table summarizes the in vitro inhibitory activity of this compound and key analogs against human ICMT, as well as their effects on cancer cell growth.

| Compound | ICMT IC50 (nM) | HCT-116 GI50 (µM) | Notes |

| This compound (Compound 74) | 15 | >10 | Potent ICMT inhibitor.[5] |

| Analog 75 | 1.3 | 0.3 - >100 (in various cell lines) | One of the most potent analogs identified to date.[1][3] |

| Hit Compound 3 | 310 | ND | Initial submicromolar hit compound.[1] |

| Analog 16 | ~3100 | ND | Unsubstituted aniline analog, nearly 10-fold less potent than compound 3.[1] |

| Analog 27 | Potent (specific value not provided) | ND | Potent 3-methoxy substituted analog derived from compound 3.[2][3][4] |

ND: Not Determined

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are protocols for key experiments cited in the development of this compound and its analogs.

1. Recombinant Human ICMT Inhibition Assay (Fluorometric and Radiometric)

This assay determines the in vitro potency of compounds in inhibiting the enzymatic activity of recombinant human ICMT.[1]

-

Principle: The assay measures the transfer of a methyl group from a donor substrate (S-adenosyl-L-methionine, SAM) to a methyl-acceptor substrate (N-acetyl-S-geranylgeranylcysteine, AGGC). The inhibition of this reaction by a test compound is quantified.

-

Fluorometric Method:

-

Prepare a reaction mixture containing recombinant human ICMT enzyme, the test compound at various concentrations, and the methyl-acceptor substrate AGGC in a suitable buffer.

-

Initiate the reaction by adding the methyl-donor substrate, a fluorescently labeled SAM analog.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Terminate the reaction and measure the fluorescence signal. The signal is proportional to the amount of methylated AGGC formed.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

-

Radiometric Method:

-

Follow a similar procedure to the fluorometric method, but use radiolabeled [³H]SAM as the methyl donor.

-

After the reaction, separate the radiolabeled methylated product from the unreacted [³H]SAM, typically by scintillation proximity assay or by extraction and scintillation counting.

-

Quantify the radioactivity of the product to determine the enzyme activity.

-

Calculate the IC50 value based on the reduction in radioactivity in the presence of the inhibitor.

-

2. Cancer Cell Viability/Growth Inhibition (GI50) Assay

This assay assesses the effect of ICMT inhibitors on the proliferation of cancer cell lines.[2]

-

Principle: The assay measures the number of viable cells after a defined period of treatment with the test compound. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth.

-

Methodology (using a reagent like CellTiter-Glo®):

-

Seed cancer cells (e.g., HCT-116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Visualizing Key Processes

ICMT's Role in Ras Post-Translational Modification

The following diagram illustrates the signaling pathway involving ICMT in the post-translational modification of Ras proteins. Disruption of this pathway by ICMT inhibitors prevents the proper membrane localization of Ras, thereby inhibiting its downstream signaling functions.[7]

Caption: Ras post-translational modification pathway and the inhibitory action of this compound.

A Typical Workflow for Structural Activity Relationship (SAR) Studies

The development of potent inhibitors like this compound follows a systematic workflow. The diagram below outlines the logical progression of an SAR study.

Caption: Iterative workflow for a typical structural activity relationship (SAR) study.

Conclusion

The structural activity relationship of this compound and its analogs provides a compelling framework for the design of novel ICMT inhibitors. The potent in vitro activity of these compounds, coupled with their ability to modulate Ras localization and inhibit cancer cell growth, underscores the therapeutic potential of targeting ICMT.[1][2] Future efforts in this area may focus on optimizing the pharmacokinetic properties of these inhibitors and further exploring their efficacy in in vivo cancer models. The detailed experimental protocols and SAR insights presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of anticancer drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.purdue.edu [chem.purdue.edu]

An In-depth Technical Guide to Icmt-IN-7: Target Enzyme and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Icmt-IN-7, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). This document details the core mechanism of action, impact on critical signaling pathways, and provides detailed experimental protocols for its characterization.

Core Concepts: Target Enzyme and Mechanism of Action

This compound targets Isoprenylcysteine carboxyl methyltransferase (ICMT) , a crucial enzyme in the post-translational modification of CaaX proteins.[1][2] ICMT is an integral membrane protein located in the endoplasmic reticulum and catalyzes the final step in the prenylation pathway: the methylation of the C-terminal isoprenylcysteine.[3] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the modified protein and facilitating its proper localization and function at the cell membrane.

A significant substrate of ICMT is the Ras superfamily of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival.[2] By inhibiting ICMT, this compound prevents the carboxyl methylation of Ras proteins. This disruption leads to the mislocalization of Ras from the plasma membrane, thereby impairing its ability to activate downstream signaling cascades.[1][2] Consequently, this compound effectively inhibits the proliferation of cancer cell lines expressing mutant K-Ras and N-Ras.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 0.015 µM | ICMT | [4] |

Signaling Pathway Analysis

Inhibition of ICMT by this compound primarily disrupts Ras-mediated signaling pathways, most notably the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are constitutively active in many cancers and drive tumor growth and survival.

Ras-MAPK/ERK Signaling Pathway

The Ras-MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation, Ras recruits and activates Raf kinases, initiating a phosphorylation cascade that ultimately leads to the activation of ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression. Inhibition of ICMT by this compound disrupts the proper localization of Ras, preventing the activation of this pathway.

Ras-PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial downstream effector of Ras, playing a key role in cell survival, growth, and metabolism. Activated Ras recruits and activates PI3K (phosphoinositide 3-kinase) at the plasma membrane. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. By causing Ras mislocalization, this compound prevents the activation of the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound.

In Vitro ICMT Enzymatic Assay (Radioactive Filter-Binding Assay)

This assay measures the enzymatic activity of ICMT by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a biotinylated isoprenylcysteine substrate.

Workflow Diagram:

Materials:

-

ICMT enzyme source (e.g., microsomes from cells overexpressing ICMT)

-

Biotin-S-farnesyl-L-cysteine (BFC)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl₂)

-

Samarium-based capture membranes (e.g., SAM² Biotin Capture Membrane)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare Reagents:

-

Dilute the ICMT enzyme preparation in assay buffer to the desired concentration.

-

Prepare a substrate mix containing BFC and [³H]-SAM in assay buffer. The final concentrations will need to be optimized but are typically around the Km values.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Set up the Reaction:

-

In a microplate, add the diluted this compound or vehicle control.

-

Add the ICMT enzyme preparation to each well.

-

Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate mix.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Stopping the Reaction and Capture:

-

Stop the reaction by adding a strong acid (e.g., 75 mM phosphoric acid).

-

Spot the reaction mixture onto the samarium-based capture membrane. The biotinylated substrate will bind to the membrane.

-

-

Washing:

-

Wash the membrane extensively with wash buffer to remove unincorporated [³H]-SAM.

-

-

Detection:

-

Place the washed membrane in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ICMT inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of MAPK and Akt Pathway Activation

This protocol details the detection of phosphorylated (activated) forms of key proteins in the MAPK and Akt pathways in cells treated with this compound.

Workflow Diagram:

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MiaPaCa-2)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay kit)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Ras Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of Ras to assess the effect of this compound on its membrane association.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips.

-

Treat cells with this compound or vehicle control.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against a Ras isoform (e.g., pan-Ras).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Assess the localization of Ras, looking for a shift from the plasma membrane to intracellular compartments in this compound-treated cells.

-

Conclusion

This compound is a potent and specific inhibitor of ICMT that effectively disrupts Ras signaling by preventing its proper membrane localization. This leads to the inhibition of downstream pro-survival and proliferative pathways, such as the MAPK/ERK and PI3K/Akt pathways. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other ICMT inhibitors in preclinical and drug discovery settings.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Frontiers | Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy [frontiersin.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Icmt-IN-7 on Protein Post-Translational Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor Icmt-IN-7 and its effects on the post-translational modification of proteins. This compound is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), a critical enzyme in the final step of the prenylation pathway for a variety of cellular proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of key signaling proteins, leading to downstream effects on cell growth, proliferation, and transformation. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the affected signaling pathways and experimental workflows.

Introduction: The Role of ICMT in Post-Translational Modification

Many essential signaling proteins, including members of the Ras, Rho, and Rap families, undergo a series of post-translational modifications at their C-terminus, collectively known as prenylation. This process involves the covalent attachment of an isoprenoid lipid (farnesyl or geranylgeranyl pyrophosphate), followed by proteolytic cleavage of the terminal three amino acids and subsequent carboxyl methylation of the newly exposed isoprenylcysteine. This final methylation step is catalyzed by the integral endoplasmic reticulum membrane protein, isoprenylcysteine carboxyl methyltransferase (ICMT).

Carboxyl methylation is crucial for the proper subcellular localization and biological activity of these proteins. For instance, in the case of Ras proteins, this modification increases their hydrophobicity and facilitates their anchoring to the plasma membrane, a prerequisite for their role in signal transduction. Disruption of this process leads to the mislocalization of Ras from the plasma membrane to the cytoplasm and endomembranes, thereby impairing its ability to activate downstream effector pathways.

This compound: A Potent Inhibitor of ICMT

This compound is a small molecule inhibitor that specifically targets ICMT. Its inhibitory action prevents the carboxyl methylation of prenylated proteins, leading to a cascade of cellular effects.

Mechanism of Action

This compound acts as a direct inhibitor of the enzymatic activity of ICMT. By binding to the enzyme, it blocks the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal isoprenylcysteine of its substrate proteins. This leads to an accumulation of unmethylated prenylated proteins within the cell.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and the general effects of ICMT inhibition.

| Inhibitor | Target | IC50 | Reference |

| This compound | ICMT | 0.015 µM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against isoprenylcysteine carboxyl methyltransferase (ICMT) was determined through in vitro enzymatic assays.

| Cell Line | Treatment | GI50 | Reference |

| HCT-116 | This compound | Not specified | [1] |

| Multiple cancer cell lines | This compound | Dose-dependent inhibition | [1] |

Table 2: Anti-proliferative Activity of this compound. The growth inhibitory potential (GI50) of this compound has been observed in various cancer cell lines. While specific GI50 values for a broad panel are not detailed in the readily available literature, dose-dependent inhibition is a noted characteristic.

| Protein | Effect of ICMT Inhibition | Quantitative Observation | Reference |

| K-Ras | Mislocalization from plasma membrane | Significant increase in the soluble (cytosolic) fraction | [2][3] |

| RhoA | Reduced protein levels | Greatly reduced steady-state levels due to accelerated turnover | [2] |

| Ras-GTP | Increased steady-state levels | Approximately twofold increase | [2] |

Signaling Pathways Affected by this compound

The primary consequence of this compound treatment is the disruption of signaling pathways regulated by prenylated proteins, most notably the Ras and Rho families of small GTPases.

The Ras/Raf/MEK/ERK Pathway

Proper plasma membrane localization of Ras is essential for its activation and the subsequent engagement of the Raf/MEK/ERK (MAPK) signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. By inducing the mislocalization of Ras, this compound is expected to attenuate the signaling flux through this pathway. However, some studies on ICMT inactivation have shown that while Ras is mislocalized, the growth factor-stimulated phosphorylation of Erk1/2 and Akt may not be affected, suggesting complex regulatory mechanisms.[2]

The Rho GTPase Pathway

Rho family GTPases are critical regulators of the actin cytoskeleton, cell polarity, and cell migration. Similar to Ras, their function is dependent on post-translational prenylation and methylation. Inhibition of ICMT has been shown to dramatically reduce the levels of RhoA protein due to accelerated degradation.[2] This can have profound effects on cellular processes such as anchorage-independent growth and cell motility.

Caption: this compound inhibits ICMT, disrupting Ras localization and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound.

In Vitro ICMT Enzyme Activity Assay

This assay is used to determine the IC50 value of this compound.

Materials:

-

Recombinant ICMT enzyme

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate

-

This compound at various concentrations

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

Scintillation vials and scintillation fluid

-

Filter paper and vacuum filtration apparatus

Protocol:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT, and AFC.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M NaOH in methanol).

-

Spot the reaction mixture onto filter paper.

-

Wash the filter paper extensively to remove unincorporated [³H]-SAM.

-

Place the dried filter paper into scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Consequences of Icmt Inhibition by Icmt-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the well-known Ras family of small GTPases. By catalyzing the final step of prenylation, the methylation of the C-terminal isoprenylcysteine, Icmt plays a pivotal role in the proper localization and function of these proteins. Inhibition of Icmt has emerged as a promising therapeutic strategy, particularly in oncology, due to the reliance of many oncogenic proteins on this modification for their signaling activities.

This technical guide focuses on the biological consequences of inhibiting Icmt with a potent and specific small molecule inhibitor, Icmt-IN-7. Also referred to as compound 74 or 75 in scientific literature, this compound has demonstrated significant effects on key cellular processes, including cell proliferation, survival, and signal transduction. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and affected signaling pathways associated with this compound and, where specific data for this compound is limited, draws upon the broader understanding of Icmt inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound and other relevant Icmt inhibitors.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay | IC50 | Reference |

| This compound (compound 74) | ICMT | Biochemical Assay | 0.015 µM | [1] |

Table 2: Anti-proliferative Activity of Potent Icmt Inhibitors

| Cell Line | Cancer Type | Inhibitor | GI50 (µM) | Reference |

| Multiple Cancer Cell Lines | Various | Potent ICMT Inhibitors | 0.3 to >100 | [2] |

| PC3 | Prostate Cancer | Cysmethynil | ~25 | [3] |

| HepG2 | Liver Cancer | Cysmethynil | ~25 | [3] |

| MiaPaCa2 | Pancreatic Cancer | Cysmethynil | Not Specified | [4] |

Note: Specific GI50 values for this compound against a panel of cancer cell lines are mentioned to be in the range of 0.3 to >100 µM, but the specific values for each cell line are not publicly available in the reviewed literature. The data for cysmethynil is provided for context on the anti-proliferative effects of Icmt inhibition.

Core Biological Consequences of Icmt Inhibition

Inhibition of Icmt by this compound and other similar compounds triggers a cascade of biological events, primarily stemming from the disruption of the proper functioning of its substrate proteins.

Disruption of Ras Localization and Signaling

The Ras family of proteins (K-Ras, N-Ras, and H-Ras) are key regulators of cell growth, proliferation, and survival. Their function is critically dependent on their localization to the plasma membrane, which is facilitated by post-translational modifications including prenylation and methylation by Icmt.

-

Effect of Icmt Inhibition: this compound dose-dependently induces the accumulation of Ras proteins in the cytoplasm[1]. This mislocalization prevents Ras from interacting with its upstream activators and downstream effectors at the plasma membrane, thereby inhibiting its signaling capacity.

Caption: this compound inhibits Icmt, leading to the accumulation of cytosolic Ras.

Inhibition of Cancer Cell Proliferation

A direct consequence of disrupted Ras and other growth-promoting protein signaling is the inhibition of cell proliferation. This compound has been shown to inhibit the proliferation of multiple cancer cell lines, particularly those with activating mutations in K-Ras and N-Ras[1].

Induction of Cell Cycle Arrest and Apoptosis

Prolonged inhibition of Icmt can lead to cell cycle arrest and, in some cases, apoptosis (programmed cell death). This is often a result of the cellular stress caused by the disruption of essential signaling pathways. For instance, inhibition of Icmt has been shown to induce G1 cell cycle arrest.

Modulation of the NOTCH Signaling Pathway

Recent evidence suggests a role for Icmt in the regulation of the NOTCH signaling pathway. This is thought to be mediated through the methylation of RAB7 and RAB8, which are also substrates of Icmt. Disruption of Icmt activity can, therefore, have downstream effects on developmental and cell fate determination pathways controlled by NOTCH.

Caption: Icmt inhibition can affect NOTCH signaling via RAB proteins.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize the biological effects of Icmt inhibitors.

Icmt Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt in a cell-free system.

-

Principle: The assay typically measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate by recombinant Icmt.

-

Materials:

-

Recombinant human Icmt enzyme

-

Prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine)

-

Radiolabeled SAM (e.g., [3H]-SAM)

-

This compound or other test compounds

-

Reaction buffer (e.g., HEPES, pH 7.5, with DTT and MgCl2)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, prenylated substrate, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding recombinant Icmt and radiolabeled SAM.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Extract the methylated product (e.g., using an organic solvent).

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

-

Cell Proliferation Assay (GI50 Determination)

This assay determines the concentration of a compound that inhibits cell growth by 50%.

-

Principle: Cells are cultured in the presence of varying concentrations of the inhibitor, and the relative number of viable cells is measured after a set period.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or other test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or a reagent for quantifying ATP)

-

Plate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control.

-

Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

-

Caption: Workflow for determining the GI50 of an Icmt inhibitor.

Ras Localization Assay (Immunofluorescence)